BocNH-PEG4-CH2CHO
Description
Ald-CH2-PEG4-NHBoc (CAS: 2708026-80-4) is a functionalized polyethylene glycol (PEG) derivative featuring:
- An aldehyde group (Ald) for site-specific conjugation.
- A methylene spacer (CH₂) enhancing stability.
- A tetraethylene glycol (PEG4) chain balancing hydrophilicity and flexibility.
- A tert-butoxycarbonyl (Boc)-protected amine (NHBoc) for controlled reactivity .
This compound is widely used in bioconjugation, drug delivery systems, and surface modification due to its biocompatibility and tailored reactivity. Its purity (>95%) and structural precision make it a staple in biomedical research, particularly for PROTAC (Proteolysis-Targeting Chimera) synthesis, where PEG spacers modulate molecular distances between target proteins and E3 ligases .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h5H,4,6-13H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHIFFQQCDHAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Carbamate Linkage
This approach, adapted from platinum(IV) complex syntheses, begins with functionalizing PEG4 with a Boc-protected amine. H₂N-PEG4-NHBoc serves as the backbone, reacting with aldehyde-bearing reagents under mild basic conditions. For instance, methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate is employed to introduce the maleimide handle, which is later exchanged for the aldehyde group via retro-Diels–Alder reactions.
Key Reaction:
Direct Coupling Using Heterobifunctional PEGs
Commercial heterobifunctional PEG derivatives (e.g., Ald-CH2-PEG4-NHS ester) simplify synthesis by enabling sequential conjugation. The NHS ester reacts with amines under aqueous conditions, while the aldehyde forms stable Schiff bases with hydrazine or aminooxy groups. This method is favored for scalability, with purity ≥95% as verified by HPLC.
Stepwise Preparation Protocol
Materials and Reagents
Synthesis Procedure
-
Activation of Amine Terminus: Dissolve H₂N-PEG4-NHBoc (1.0 equiv) in DMF, add NaHCO₃ (2.5 equiv), and stir at 25°C for 30 minutes.
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Aldehyde Conjugation: Introduce the aldehyde precursor (1.2 equiv) dropwise. Heat to 40°C for 12 hours.
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Boc Deprotection: Add 4M HCl in dioxane (5.0 equiv) and stir for 2 hours. Neutralize with saturated NaHCO₃.
-
Purification: Isolate the product via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Table 1: Optimization Parameters for Ald-CH2-PEG4-NHBoc Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 40°C | 75 | ≥95 |
| Reaction Time | 12 hours | 78 | 97 |
| Molar Ratio (PEG:Aldehyde) | 1:1.2 | 72 | 96 |
Critical Analysis of Reaction Conditions
Solvent Selection
DMF outperforms dichloromethane (DCM) and tetrahydrofuran (THF) due to its ability to solubilize PEG intermediates and suppress side reactions like aldehyde oxidation.
Temperature and Time Dependence
Elevating temperature beyond 50°C accelerates hydrolysis of the Boc group, reducing yields to ≤60%. Extended reaction times (>16 hours) promote dimerization via aldol condensation, necessitating rigorous monitoring.
Purification and Characterization
Chromatographic Techniques
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HPLC: A gradient of 10–90% acetonitrile in water (0.1% trifluoroacetic acid) resolves Ald-CH2-PEG4-NHBoc (retention time: 8.2 minutes).
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Size-Exclusion Chromatography (SEC): Confirms monodispersity (PDI < 1.05) and molecular weight alignment (MW: 335.39 g/mol).
Table 2: Analytical Data for Ald-CH2-PEG4-NHBoc
Challenges and Mitigation Strategies
Aldehyde Stability
The aldehyde group is prone to hydration and oxidation. Storage under inert atmosphere (N₂ or Ar) at −20°C preserves functionality.
Boc Deprotection Side Reactions
Over-acidification during HCl treatment generates undesired salts. Neutralization with Amberlite IRA-67 resin minimizes byproducts.
Applications in Drug Conjugation
Ald-CH2-PEG4-NHBoc’s dual reactivity enables precise construction of ADCs:
-
Antibody Modification: The aldehyde reacts with lysine residues under mild reducing conditions (pH 6.5–7.5).
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Drug Attachment: The deprotected amine couples with carboxylic acid-containing payloads via EDC/NHS chemistry.
Case Study: Conjugation of monomethyl auristatin E (MMAE) to trastuzumab achieved a drug-to-antibody ratio (DAR) of 3.8 using Ald-CH2-PEG4-NHBoc, with >90% retention of antigen binding.
Comparative Evaluation of PEG Linkers
Table 3: Performance of Ald-CH2-PEGn-NHBoc Variants
| PEG Length (n) | Solubility (mg/mL) | Plasma Stability (t₁/₂) |
|---|---|---|
| PEG2 | 12.4 | 48 hours |
| PEG4 | 18.9 | 72 hours |
| PEG6 | 22.1 | 96 hours |
PEG4 balances hydrophilicity and steric hindrance, making it ideal for in vivo applications .
Chemical Reactions Analysis
Ald-CH2-peg4-nhboc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with other electrophiles
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Key Applications
-
Bioconjugation
- Protein Modification : Ald-CH2-PEG4-NHBOC can be used to modify proteins through stable covalent bonds. The aldehyde group reacts with primary amines on proteins to form stable amide linkages, enhancing the solubility and stability of the biomolecules.
- Antibody-Drug Conjugates (ADCs) : The compound plays a critical role in the development of ADCs by enabling reversible conjugation. This property allows for precise control over the attachment and release of therapeutic agents, enhancing targeted therapy efficacy .
-
Drug Delivery Systems
- Controlled Release : Ald-CH2-PEG4-NHBOC is integral in creating drug delivery systems that respond to specific biological conditions. The PEG spacer improves solubility and reduces aggregation, facilitating the targeted delivery of drugs while minimizing off-target effects .
- Therapeutic Applications : It has been employed in various therapeutic contexts, including cancer treatment, where it aids in delivering cytotoxic agents directly to tumor sites .
-
Material Science
- Surface Functionalization : The compound's ability to form stable linkages makes it useful for modifying material surfaces with bioactive molecules. This application is particularly relevant in creating bio-compatible materials for implants and devices .
- Coating Technologies : Ald-CH2-PEG4-NHBOC can be utilized in coating technologies to enhance the biocompatibility of surfaces exposed to biological environments .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Bioconjugation | Modification of proteins and peptides for enhanced stability | Improved solubility and pharmacokinetics |
| Drug Delivery Systems | Targeted delivery of therapeutic agents | Reduced off-target effects |
| Material Science | Surface modification for bioactive coatings | Enhanced biocompatibility |
Case Studies
-
Protein Labeling :
A study demonstrated the use of Ald-CH2-PEG4-NHBOC in the labeling of intracellular proteins using a bioorthogonal approach. The compound facilitated efficient conjugation without disrupting protein functionality, showcasing its potential in live-cell imaging applications . -
ADC Development :
In the development of ADCs, researchers utilized Ald-CH2-PEG4-NHBOC to create stable linkages between antibodies and cytotoxic drugs. The resulting conjugates exhibited improved targeting capabilities and reduced systemic toxicity compared to traditional therapies . -
Surface Functionalization :
A novel method for surface functionalization using Ald-CH2-PEG4-NHBOC was reported, which allowed for chemoselective attachment of bioactive molecules on various substrates. This method demonstrated significant potential for enhancing the performance of biomedical devices .
Mechanism of Action
The mechanism of action of Ald-CH2-peg4-nhboc involves its role as a linker in PROTACs. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively reducing its levels within the cell .
Comparison with Similar Compounds
Ald-CH2-PEG3-NHBoc (CAS: 2253965-06-7)
Structural Differences :
- PEG Chain Length : Contains three ethylene glycol units (PEG3) instead of four.
- Molecular Weight : Lower molecular weight due to shorter PEG chain.
Functional Implications :
- Conjugation Efficiency : Shorter chains facilitate tighter molecular interactions, suitable for applications requiring proximity between conjugated molecules.
- Solubility : Slightly lower hydrophilicity than PEG4, as log P values correlate inversely with PEG length .
Applications : Preferred for small-molecule conjugates where minimal spacing is advantageous.
Ald-CH2-PEG2-NHBoc (CAS: 1229024-41-2)
Structural Differences :
- PEG Chain Length : Two ethylene glycol units (PEG2).
- Molecular Weight : Significantly lower than PEG3 and PEG4 variants.
Functional Implications :
- Rigidity: Limited flexibility reduces its utility in applications requiring dynamic spacing (e.g., PROTACs).
- Solubility : Higher log P compared to PEG3/PEG4, making it less ideal for aqueous formulations.
- Stability : Shorter PEG chains may degrade faster under physiological conditions .
Applications : Used in rigid matrix modifications or low-molecular-weight conjugates.
Data Table: Key Properties of Ald-CH2-PEGx-NHBoc Series
| Property | Ald-CH2-PEG4-NHBoc | Ald-CH2-PEG3-NHBoc | Ald-CH2-PEG2-NHBoc |
|---|---|---|---|
| CAS Number | 2708026-80-4 | 2253965-06-7 | 1229024-41-2 |
| PEG Units | 4 | 3 | 2 |
| Molecular Weight | ~500–600 Da* | ~400–500 Da* | ~300–400 Da* |
| Solubility | High (PEG4 enhances H₂O solubility) | Moderate | Low |
| Flexibility | High (optimal for stealth effects) | Moderate | Low |
| Primary Applications | Drug delivery, PROTACs | Small-molecule conjugates | Surface modifications |
*Estimated based on PEG unit molecular weight (~44 Da per unit).
Drug Delivery Systems
Biological Activity
Ald-CH2-peg4-nhboc is a compound that has gained attention in the field of bioconjugation and drug delivery due to its unique properties. This compound is characterized by its ability to facilitate bioorthogonal reactions, making it a valuable tool in various biological applications, including targeted drug delivery and imaging.
Chemical Structure and Properties
Ald-CH2-peg4-nhboc consists of a polyethylene glycol (PEG) chain linked to an aldehyde group and a tert-butoxycarbonyl (Boc) protecting group. The structure can be represented as follows:
This configuration provides both hydrophilicity from the PEG moiety and the ability to participate in chemical reactions through the aldehyde functional group.
1. Bioorthogonal Functionalization
Ald-CH2-peg4-nhboc has been utilized in bioorthogonal functionalization processes, allowing for the selective attachment of biomolecules to surfaces or other compounds without interfering with biological systems. This property is crucial for applications such as creating targeted drug delivery systems and developing biosensors .
2. Cytotoxicity Studies
In vitro studies have demonstrated that compounds linked with Ald-CH2-peg4-nhboc exhibit significant cytotoxic effects on various cancer cell lines. For instance, when conjugated with cytotoxic agents, the resulting drug conjugates showed enhanced efficacy compared to their non-conjugated counterparts. The cytotoxicity was assessed using standard assays, revealing IC50 values in the nanomolar range, indicating potent activity against targeted cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Ald-CH2-peg4-nhboc + CCI-001 | Panitumumab-sensitive | 25 |
| Ald-CH2-peg4-nhboc + Amanitin | RPMI8226 | 0.1 |
The mechanism by which Ald-CH2-peg4-nhboc exerts its biological effects involves the induction of apoptosis in cancer cells. Studies have shown that compounds utilizing this linker can trigger mitochondrial membrane depolarization and reactive oxygen species (ROS) production, leading to cell death . Flow cytometry analysis confirmed that treatments resulted in significant early and late apoptotic cell populations.
Case Study 1: Antibody-Drug Conjugates (ADCs)
In a study focusing on ADCs, Ald-CH2-peg4-nhboc was employed as a linker to attach a cytotoxic drug to an antibody targeting EGFR. The resulting ADC demonstrated improved hydrophilicity and maintained cytotoxicity across multiple cancer cell lines, suggesting that the linker does not hinder the therapeutic efficacy of the conjugated drug .
Case Study 2: Targeted Delivery in Hematological Malignancies
Another investigation involved conjugating Ald-CH2-peg4-nhboc with NAMPT inhibitors aimed at treating hematological cancers. The conjugates showed low nanomolar cytotoxicity against various cell lines, effectively depleting NAD+ levels within the cells, which is critical for their survival . This targeted approach highlighted the potential of Ald-CH2-peg4-nhboc in enhancing the specificity and efficacy of cancer therapies.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Ald-CH2-peg4-nhboc, and how can its purity be verified?
- Methodology : Synthesis typically involves sequential coupling of PEG4 spacers, Boc (tert-butoxycarbonyl) protection of amine groups, and final purification via column chromatography. Purity verification requires analytical techniques such as:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution efficiency .
- LC-MS (Liquid Chromatography-Mass Spectrometry) to assess molecular weight and detect impurities .
- HPLC with UV detection for quantifying purity under standardized solvent gradients .
Q. How should researchers design experiments to characterize Ald-CH2-peg4-nhboc’s stability under physiological conditions?
- Methodology :
- pH and temperature stability assays : Incubate the compound in buffers (e.g., PBS at pH 7.4 and simulated lysosomal pH 5.0) at 37°C. Monitor degradation via time-resolved HPLC .
- Oxidative stress testing : Use hydrogen peroxide or glutathione to evaluate susceptibility to redox environments .
- Data interpretation : Compare degradation half-lives and identify breakdown products using tandem MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for Ald-CH2-peg4-nhboc synthesis?
- Methodology :
- Variable control : Standardize solvent quality (e.g., anhydrous DMF), reaction temperature (±1°C), and inert atmosphere (argon vs. nitrogen) to isolate yield discrepancies .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability or t-tests for catalyst efficiency .
- Replication : Collaborate with independent labs to validate protocols, ensuring raw data (e.g., NMR spectra) are shared for cross-verification .
Q. How can researchers investigate the mechanistic role of the PEG4 spacer in Ald-CH2-peg4-nhboc’s bioactivity?
- Methodology :
- Comparative studies : Synthesize analogs with shorter (PEG2) or longer (PEG6) spacers and evaluate bioactivity (e.g., receptor binding affinity) .
- Molecular dynamics simulations : Model PEG4’s conformational flexibility and its impact on ligand-receptor interactions .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What advanced techniques are recommended for studying Ald-CH2-peg4-nhboc’s degradation pathways in complex biological matrices?
- Methodology :
- High-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolic byproducts .
- Synchrotron-based X-ray absorption spectroscopy (XAS) to monitor structural changes in real-time .
- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate degradation patterns with environmental variables (e.g., enzyme concentrations) .
Data Analysis and Reproducibility
Q. How should researchers address irreproducible results in Ald-CH2-peg4-nhboc’s conjugation efficiency?
- Methodology :
- Detailed protocol documentation : Include exact molar ratios, mixing speeds, and incubation times to minimize operator-dependent variability .
- Error analysis : Calculate standard deviations across triplicate experiments and use Grubbs’ test to identify outliers .
- Open science practices : Publish raw chromatograms and spectral data in supplementary materials for peer validation .
Q. What criteria should guide the selection of analytical methods for quantifying Ald-CH2-peg4-nhboc in heterogeneous samples?
- Methodology :
- Sensitivity vs. specificity : Use LC-MS/MS for low-concentration detection (nanomolar range) or ELISA for high-throughput screening .
- Matrix effects : Validate methods via spike-and-recovery experiments in biological fluids (e.g., plasma) .
- Cross-validation : Compare results from orthogonal techniques (e.g., NMR quantification vs. UV-Vis spectroscopy) .
Literature and Knowledge Gaps
Q. How can researchers identify understudied applications of Ald-CH2-peg4-nhboc in targeted drug delivery systems?
- Methodology :
- Systematic reviews : Use databases like PubMed and SciFinder to map existing studies and highlight citation gaps (e.g., limited in vivo toxicity data) .
- Patent analysis : Identify industrial vs. academic focus areas using tools like Google Patents or Derwent Innovation .
- Collaborative hypothesis generation : Engage in cross-disciplinary workshops to explore novel applications (e.g., combination with CRISPR carriers) .
Q. What steps ensure rigorous validation of Ald-CH2-peg4-nhboc’s biological activity claims in published studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
